N',N'-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine
Overview
Description
N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . This particular compound features a quinazoline core substituted with a 3-nitrophenyl group and an ethane-1,2-diamine moiety, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide.
Substitution with 3-Nitrophenyl Group: The quinazoline core is then subjected to a nucleophilic substitution reaction with 3-nitroaniline in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Introduction of Ethane-1,2-Diamine Moiety: The final step involves the reaction of the substituted quinazoline with N,N-diethylethylenediamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The ethane-1,2-diamine moiety can be substituted with other amines or alkyl groups under suitable conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: m-Chloroperbenzoic acid.
Bases: Potassium carbonate.
Solvents: Dimethylformamide (DMF), ethanol.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
N-Oxide Derivatives: Formed by the oxidation of the quinazoline core.
Scientific Research Applications
N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can lead to the suppression of cancer cell growth or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer treatment.
Erlotinib: Another EGFR inhibitor with a quinazoline core, used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation EGFR inhibitor with improved efficacy and reduced resistance.
Uniqueness
N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitrophenyl group and an ethane-1,2-diamine moiety makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N',N'-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-24(4-2)13-12-21-20-17-10-5-6-11-18(17)22-19(23-20)15-8-7-9-16(14-15)25(26)27/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPGKVOHRHZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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